molecular formula C12H17N3O3 B4549798 2-(3-ethoxypropanoyl)-N-phenylhydrazinecarboxamide

2-(3-ethoxypropanoyl)-N-phenylhydrazinecarboxamide

Cat. No.: B4549798
M. Wt: 251.28 g/mol
InChI Key: MHPMAIZWTOCLSO-UHFFFAOYSA-N
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Description

2-(3-ethoxypropanoyl)-N-phenylhydrazinecarboxamide is a useful research compound. Its molecular formula is C12H17N3O3 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 251.12699141 g/mol and the complexity rating of the compound is 265. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tyrosinase Inhibition and Transportation Behavior

Chaves et al. (2018) explored the synthesis and characterization of β-enamino thiosemicarbazide derivatives, focusing on their interaction with human serum albumin (HSA) and tyrosinase inhibition. This study highlighted the compound's potential in inhibiting tyrosinase activity, suggesting its applicability in areas like dermatology and biochemistry (Chaves et al., 2018).

Synthesis of Dihydroxypyrazines

Adachi and Sato (1986) focused on the synthesis of 2,5-dihydroxypyrazines and their derivatives, contributing to the broader understanding of pyrazine chemistry. This research is relevant in the context of synthetic chemistry and the development of new compounds (Adachi & Sato, 1986).

Antitumor Activity

Rewcastle et al. (1987) investigated the synthesis and antitumor activity of phenazine-1-carboxamides, illustrating the compound's role in cancer research, particularly its DNA-intercalating properties and potential as an antitumor agent (Rewcastle et al., 1987).

Anti-Influenza Virus Activity

Hebishy et al. (2020) described a new synthesis route for benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant anti-influenza A virus activities. This research contributes to the field of antiviral drug development, especially concerning influenza (Hebishy et al., 2020).

Selective Fluorescence Detection

Saleem and Lee (2014) synthesized a compound used for the selective fluorescence detection of Cu2+ in solutions and living cells. This study is relevant in analytical chemistry for detecting and monitoring copper ions (Saleem & Lee, 2014).

Properties

IUPAC Name

1-(3-ethoxypropanoylamino)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-2-18-9-8-11(16)14-15-12(17)13-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,16)(H2,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPMAIZWTOCLSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(=O)NNC(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.